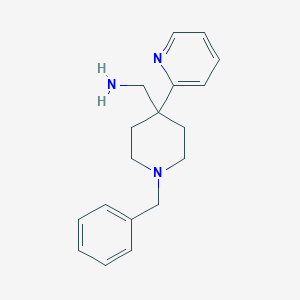
(1-Benzyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine typically involves multi-step organic reactions. One common method involves the reaction of 4-piperidone with benzyl bromide to form 1-benzyl-4-piperidone. This intermediate is then reacted with 2-pyridylmagnesium bromide to introduce the pyridinyl group, followed by reduction to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1-Benzyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzyl and pyridinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(1-Benzyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1-Benzyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-4-(pyridin-2-yl)piperidin-4-ol: This compound is structurally similar but contains a hydroxyl group instead of a methanamine group.
1-Benzylpiperidin-4-yl)methanamine: Lacks the pyridinyl group, making it less complex.
Uniqueness
(1-Benzyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine is unique due to the presence of both benzyl and pyridinyl groups, which confer specific chemical properties and potential biological activities. This dual substitution makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H23N3 |
|---|---|
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
(1-benzyl-4-pyridin-2-ylpiperidin-4-yl)methanamine |
InChI |
InChI=1S/C18H23N3/c19-15-18(17-8-4-5-11-20-17)9-12-21(13-10-18)14-16-6-2-1-3-7-16/h1-8,11H,9-10,12-15,19H2 |
Clave InChI |
RLYVKMUYDNHJJV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(CN)C2=CC=CC=N2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



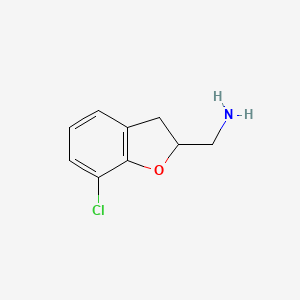
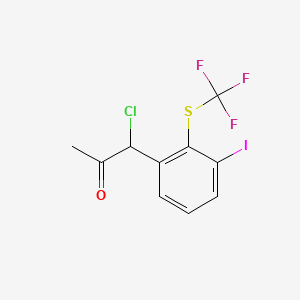
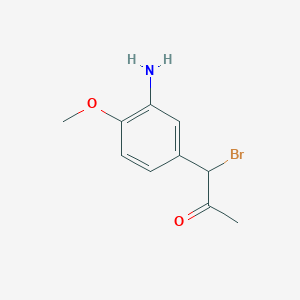
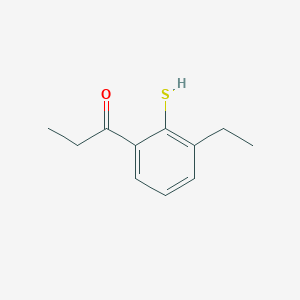

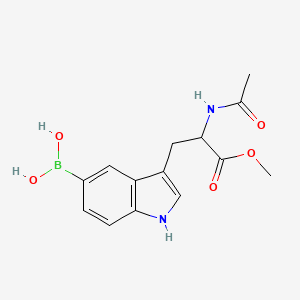
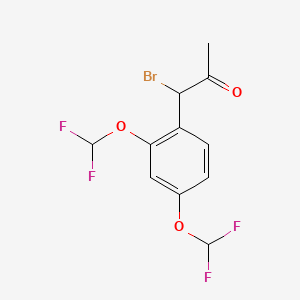
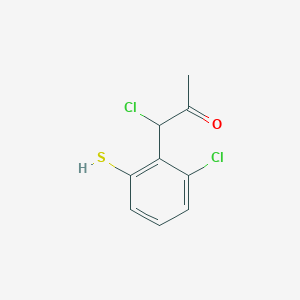
![(10S,13S)-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14048030.png)
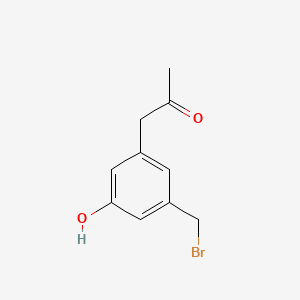

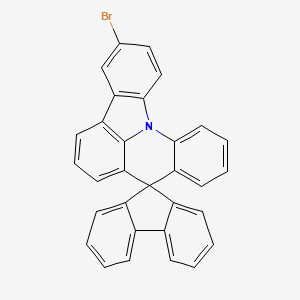
![(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine](/img/structure/B14048045.png)
